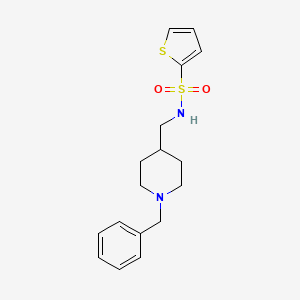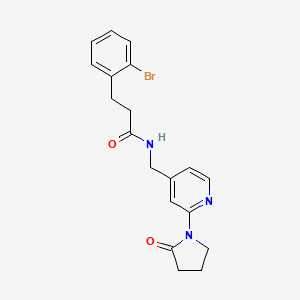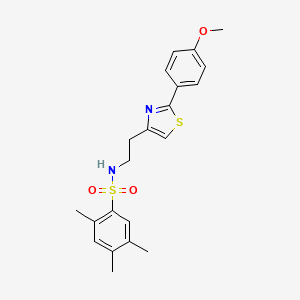
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives can vary greatly depending on the substituents on the thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary greatly depending on the substituents on the thiazole ring .科学的研究の応用
However, to provide valuable insights relevant to your request, we can explore the significance and applications of similar compounds within the broader context of chemical research, especially focusing on the thiazole derivatives and sulfonamide groups, which are closely related to the chemical structure of the query compound. Thiazole derivatives and sulfonamides are known for their wide range of applications in medicinal chemistry and materials science.
Thiazole Derivatives in Medicinal Chemistry
Thiazole, a heterocyclic compound comprising both sulfur and nitrogen within its ring structure, serves as a core structure for numerous bioactive compounds. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antiviral, anticancer, antibacterial, antifungal, and anti-inflammatory properties. The versatility of thiazole chemistry allows for the synthesis of compounds with targeted biological activities, making it a cornerstone in the development of new therapeutic agents (Sharma et al., 2019).
作用機序
Mode of Action
The interaction of our compound with its targets likely involves non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions influence the compound’s biological effects . By binding to specific sites on proteins or enzymes, it can modulate their activity, leading to downstream changes in cellular processes.
Biochemical Pathways
While specific pathways affected by this compound are not well-documented, we can speculate based on its structural features. Thiazoles often participate in redox reactions, enzyme inhibition, and signal transduction pathways. For instance, they may interfere with metabolic pathways, cell signaling, or DNA replication
Action Environment
Environmental factors significantly impact drug efficacy and stability. Factors like pH, temperature, and light exposure affect its chemical stability. Additionally, interactions with other drugs or food components can alter its effects.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S2/c1-14-11-16(3)20(12-15(14)2)28(24,25)22-10-9-18-13-27-21(23-18)17-5-7-19(26-4)8-6-17/h5-8,11-13,22H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDCAPUWFAFTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
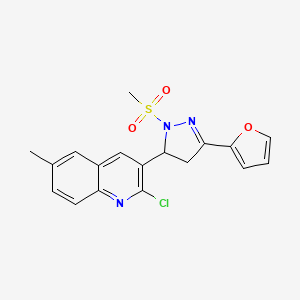
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B2511693.png)
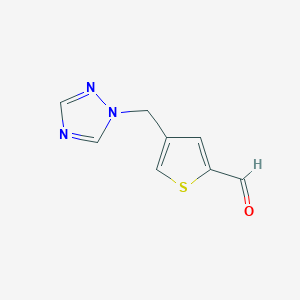
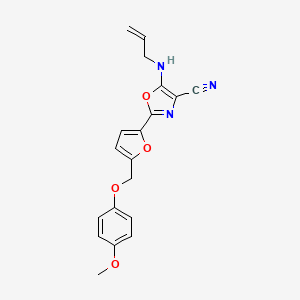
![2-[[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2511697.png)

![1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511699.png)

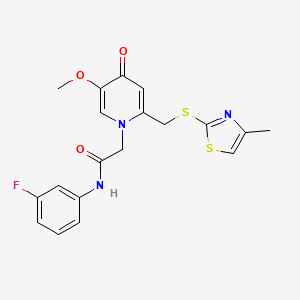
![methyl 3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2511704.png)

![(17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol](/img/structure/B2511707.png)
